Caerulomycin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

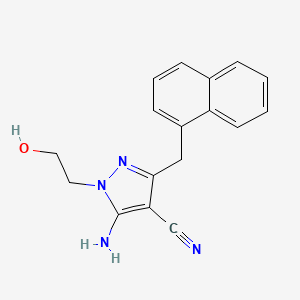

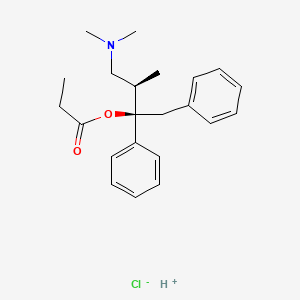

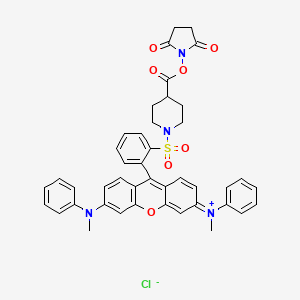

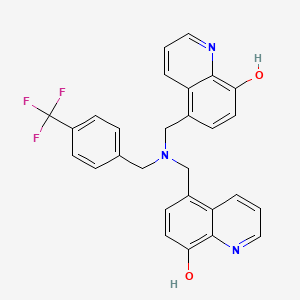

Caerulomycin F is a pyridine alkaloid that is 2,2'-bipyridine substituted at position 6 by a hydroxymethyl group and at position 4 by a methoxy group. Isolated from the marine-derived actinomycete Actinoalloteichus cyanogriseus, it exhibits antineoplastic activity. It has a role as an antineoplastic agent, a bacterial metabolite and a marine metabolite. It is a member of bipyridines, a pyridine alkaloid, a monohydroxypyridine and an aromatic ether. It derives from a hydride of a 2,2'-bipyridine.

Aplicaciones Científicas De Investigación

Immunosuppressive Effects

Caerulomycin A (CaeA), a compound closely related to Caerulomycin F, has been identified as a potent immunosuppressive agent. Studies have shown that CaeA can deplete cellular iron content, which is crucial for various biological processes including immune response. This property makes it a significant substance for the development of new immunosuppressive drugs, especially for applications such as organ transplantation and treatment of autoimmune diseases (Kaur, Srivastava, Sharma, & Jolly, 2015)(Kaur et al., 2015).

T Cell Activity Suppression

Another critical aspect of Caerulomycin A's immunosuppressive properties is its ability to inhibit T cell activity. Research has demonstrated that CaeA suppresses T cell activation and interferon-gamma secretion, thereby influencing the immune system's response to transplants and potentially aiding in graft survival (Singla et al., 2014)(Singla et al., 2014).

Regulatory T Cells Expansion

Caerulomycin A has been found to play a role in expanding regulatory T cells (Tregs), which are essential for maintaining immune tolerance. By enhancing the transforming growth factor-beta (TGF-β)-Smad3 signaling pathway and suppressing interferon-gamma (IFN-γ)-STAT1 signaling, CaeA supports the generation of Tregs. This action is significant for potential treatments of autoimmune diseases (Gurram, Kujur, Maurya, & Agrewala, 2014)(Gurram et al., 2014).

Antibiotic Properties

Caerulomycins, including Caerulomycin F, are known for their antibiotic properties. The synthesis and characterization of different Caerulomycins highlight their potential as effective antibiotics (Mongin et al., 2002)(Mongin et al., 2002).

Influence on Intestinal Microbiota

Recent research on Caerulomycin A has revealed its impact on the intestinal microbiota in rats. The findings suggest that CRM A could influence the intestinal flora by inhibiting harmful species and promoting beneficial bacteria, which may contribute to its anti-tumor activity against human colorectal cancer (Zhang, Lan, Cui, & Zhu, 2020)(Zhang et al., 2020).

Cytotoxic Properties

Caerulomycin F, along with other Caerulomycins, has demonstrated cytotoxic properties against various cell lines. This suggests a potential application in cancer treatment, especially considering its effectiveness against certain cancer cell lines (Fu et al., 2011)(Fu et al., 2011).

Propiedades

Nombre del producto |

Caerulomycin F |

|---|---|

Fórmula molecular |

C12H12N2O2 |

Peso molecular |

216.24 g/mol |

Nombre IUPAC |

(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methanol |

InChI |

InChI=1S/C12H12N2O2/c1-16-10-6-9(8-15)14-12(7-10)11-4-2-3-5-13-11/h2-7,15H,8H2,1H3 |

Clave InChI |

PELLYAWYWQZSJV-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=NC(=C1)C2=CC=CC=N2)CO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

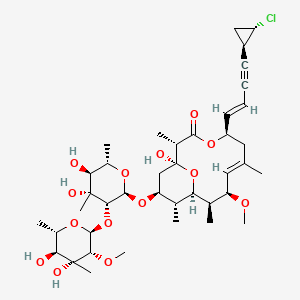

![N-(2-{[(20-Ethyl-7,8,9-trihydroxy-1,14,16-trimethoxyaconitan-4-yl)oxy]carbonyl}phenyl)ethanimidic acid](/img/structure/B1261245.png)

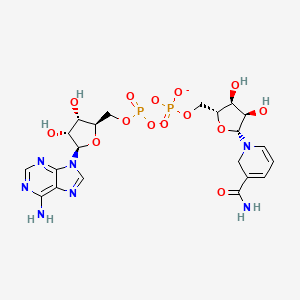

![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)